molecular formula C6H12Cl2N2S B1396375 N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride CAS No. 1332528-67-2

N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride

Cat. No.: B1396375
CAS No.: 1332528-67-2
M. Wt: 215.14 g/mol
InChI Key: PNNGEKKNFIAQHS-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H10N2S·2HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Biochemical Pathways

Thiazole derivatives have been shown to have significant analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation.

Result of Action

Given the reported analgesic and anti-inflammatory activities of certain thiazole derivatives , it is possible that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, thiazoles are known to interact with neurotransmitters such as acetylcholine, influencing nervous system functions . The nature of these interactions often involves binding to active sites or altering the conformation of the target molecules.

Cellular Effects

Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on tumor cells by inducing apoptosis and inhibiting cell proliferation . These effects are mediated through the activation of specific signaling pathways and the regulation of genes involved in cell cycle control and apoptosis.

Molecular Mechanism

The molecular mechanism of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride involves several key interactions at the molecular level. It binds to biomolecules such as DNA and enzymes, leading to enzyme inhibition or activation. For instance, thiazole derivatives can inhibit topoisomerase II, resulting in DNA damage and cell death . Additionally, these compounds can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to these compounds can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity. At higher doses, toxic or adverse effects may be observed. For example, thiazole derivatives have been reported to cause cytotoxicity and organ damage at high concentrations . It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, thiazole derivatives may be transported across cell membranes by specific transporters or accumulate in certain tissues due to binding to cellular components . These interactions can affect the compound’s localization and concentration within different cellular compartments.

Subcellular Localization

The subcellular localization of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, thiazole derivatives can localize to the nucleus, where they interact with DNA and nuclear proteins . This localization is crucial for their role in modulating gene expression and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine. The product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-5-6(3-7-2)9-4-8-5;;/h4,7H,3H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNGEKKNFIAQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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